molecular formula C17H15FN2O3S2 B2587417 2-(4-(ethylsulfonyl)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide CAS No. 941972-05-0

2-(4-(ethylsulfonyl)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2587417
CAS No.: 941972-05-0
M. Wt: 378.44
InChI Key: JBDKZSBOSOMWGU-UHFFFAOYSA-N
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Description

2-(4-(Ethylsulfonyl)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide is a synthetic organic compound characterized by its unique structural components, including an ethylsulfonyl group, a phenyl ring, a fluorobenzo[d]thiazole moiety, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The synthesis begins with the preparation of the 6-fluorobenzo[d]thiazole core. This can be achieved through a cyclization reaction involving 2-aminothiophenol and a fluorinated benzaldehyde under acidic conditions.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonation of the phenyl ring. This step involves the reaction of the phenyl compound with ethylsulfonyl chloride in the presence of a base such as pyridine.

    Acetamide Formation: The final step involves the formation of the acetamide linkage. This is typically achieved by reacting the intermediate compound with chloroacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be crucial to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group in the acetamide linkage, potentially converting them to amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-(ethylsulfonyl)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, bacterial infections, or inflammatory conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The ethylsulfonyl group and the fluorobenzo[d]thiazole moiety are likely to play crucial roles in binding to enzymes or receptors, modulating their activity. The acetamide linkage may facilitate the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Methylsulfonyl)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide
  • 2-(4-(Ethylsulfonyl)phenyl)-N-(6-chlorobenzo[d]thiazol-2-yl)acetamide
  • 2-(4-(Ethylsulfonyl)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)propionamide

Uniqueness

Compared to similar compounds, 2-(4-(ethylsulfonyl)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide stands out due to the specific combination of its functional groups. The presence of both the ethylsulfonyl and fluorobenzo[d]thiazole moieties provides a unique set of chemical and biological properties, potentially enhancing its efficacy and selectivity in various applications.

This detailed overview highlights the significance of this compound in scientific research and its potential applications across multiple fields

Properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S2/c1-2-25(22,23)13-6-3-11(4-7-13)9-16(21)20-17-19-14-8-5-12(18)10-15(14)24-17/h3-8,10H,2,9H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDKZSBOSOMWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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